ethyl 4-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate
Description
This compound features a 3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine core, a heterocyclic scaffold known for its role in kinase inhibition and epigenetic modulation . The 7-position of the core is substituted with a thioacetyl group, which connects to a piperazine ring modified by an ethyl carboxylate ester at the 1-position. This structure enhances solubility and bioavailability compared to unmodified triazolopyrimidines. The synthesis typically involves nucleophilic substitution of a 7-chloro intermediate with thiol-containing reagents, followed by piperazine coupling and esterification .
Properties
IUPAC Name |
ethyl 4-[2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O3S/c1-2-30-20(29)26-10-8-25(9-11-26)16(28)13-31-19-17-18(21-14-22-19)27(24-23-17)12-15-6-4-3-5-7-15/h3-7,14H,2,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMRUVNSFIFOOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate (CAS Number: 863452-90-8) is a complex organic compound that incorporates a triazolo[4,5-d]pyrimidine moiety known for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 448.5 g/mol. The compound features several functional groups that enhance its solubility and biological interactions, including an ethyl ester group, an acetamido linkage, and a thioether substituent.
Biological Activity Overview
Compounds containing the triazolo[4,5-d]pyrimidine structure have been associated with various biological activities, including:
- Antimicrobial Activity : Triazolo derivatives have shown significant antibacterial and antifungal properties. Studies indicate that similar compounds exhibit activity against pathogens such as Staphylococcus aureus and Escherichia coli .
- Antitumor Activity : The presence of the triazole ring has been linked to anticancer properties. Research has shown that triazolo[4,5-d]pyrimidines can inhibit cancer cell proliferation in various models .
- Antitubercular Activity : Some derivatives have demonstrated effectiveness against Mycobacterium tuberculosis, with IC50 values indicating potent inhibitory effects .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell growth.
- Receptor Interaction : Binding affinity studies suggest that this compound may interact with various receptors or proteins involved in cellular signaling pathways.
- Molecular Docking Studies : Computational studies have indicated favorable binding interactions with targets relevant to cancer and infectious diseases .
Antimicrobial Studies
A study on related compounds showed that derivatives of triazolo[4,5-d]pyrimidine demonstrated moderate to high antimicrobial activities against bacteria such as S. aureus and fungi like Candida albicans. The most active compounds exhibited EC50 values significantly lower than standard antibiotics .
Antitumor Studies
In vitro studies have reported that certain triazolo[4,5-d]pyrimidine derivatives exert cytotoxic effects on cancer cell lines. For instance, compounds similar to this compound were found to induce apoptosis in human cancer cells through the activation of caspases .
Summary Table of Biological Activities
Scientific Research Applications
Research indicates that ethyl 4-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate exhibits several pharmacological effects:
- Anticancer Activity: Compounds with similar structures have shown inhibitory effects on cancer cell lines by targeting key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) .
- Antiviral Properties: Preliminary studies suggest activity against viruses like Influenza A and Coxsackie B4, indicating potential for development as antiviral agents.
- Antimicrobial Effects: The compound's derivatives have demonstrated antimicrobial properties against various pathogens, making it a candidate for further exploration in infectious disease treatment.
Synthesis Pathways
The synthesis of this compound typically involves multi-step synthetic routes:
- Formation of the Triazolo-Pyrimidine Core: This step usually involves cyclization reactions that create the triazole ring fused with the pyrimidine structure.
- Thioether Linkage Formation: The introduction of the thioether group is achieved through reactions involving thiols or thioacetic acids.
- Piperazine Ring Attachment: Finally, the piperazine moiety is linked via acetamido or acetylation reactions to complete the synthesis.
Case Studies and Research Findings
Several studies have documented the effectiveness of compounds structurally similar to this compound:
Comparison with Similar Compounds
Core Modifications: Triazolopyrimidine Derivatives
Notes:
- The ethyl carboxylate in the target compound balances lipophilicity and metabolic stability compared to the tert-butyl carboxylate , which may hinder cellular uptake due to steric effects .
- The thioacetyl linker in the target compound allows flexible conjugation, unlike the rigid acrylamide in 7d, which is designed for irreversible enzyme inhibition .
Piperazine and Ester Modifications
Notes:
- The dihydrochloride salt in exhibits superior aqueous solubility due to ionic character, contrasting with the neutral ethyl carboxylate.
Q & A
Q. How to statistically analyze heterogeneous datasets from multi-institutional collaborations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
